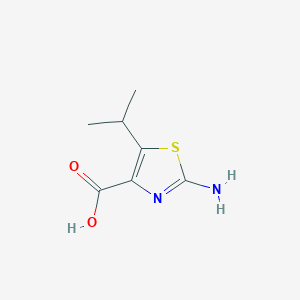
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of lithium compounds can involve the use of lithium powder and various organic syntheses. For instance, the synthesis of 1,7-dioxaspiro[4.5]decanes from a new synthon involves the reaction with lithium powder in the presence of a carbonyl compound in THF, followed by hydrolysis and further chemical transformations . This indicates that lithium plays a crucial role in the formation of complex organic structures.
Molecular Structure Analysis
The molecular structure of lithium compounds can vary significantly depending on the ligands and solvents involved. For example, (tributylstannyl)lithium and (trimethylstannyl)lithium exhibit monomeric structures in ether and THF solutions, with coordination between Sn and Li . The addition of HMPA can lead to the formation of unusual dimeric structures, demonstrating the flexibility of lithium in forming various coordination complexes .
Chemical Reactions Analysis
Lithium compounds can undergo a range of chemical reactions. The lithium salt of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole reacts with tosyl chloride to produce a C-chlorinated pyrazoline, showcasing the reactivity of lithium salts in substitution reactions . This highlights the potential for lithium compounds to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium compounds are influenced by their molecular structures and the solvents used. For example, the lithium salt of 2,3,3-trimethylindolenide shows different degrees of aggregation and varying quadrupole splitting constants depending on the solvent, which affects its reactivity and properties . Similarly, the zigzag chain structure of a vanadium complex linked by lithium ions in the solid state suggests that lithium can influence the solid-state structure of metal complexes .
Aplicaciones Científicas De Investigación
Circadian Rhythm Regulation
Lithium is a potent inhibitor of glycogen synthase kinase 3 (GSK3), playing a critical role in regulating circadian rhythm. Research has shown that lithium treatment leads to the proteasomal degradation of Rev-erbα, a negative component of the circadian clock, thereby activating clock gene Bmal1 and potentially influencing circadian rhythm regulation (Yin et al., 2006).
Neuroprotection and Aging
Lithium's neuroprotective properties have been highlighted in studies involving the nematode Caenorhabditis elegans, where exposure to lithium at clinically relevant concentrations increased survival during normal aging. This suggests a novel mechanism involving altered expression of genes encoding nucleosome-associated functions, potentially applicable in aging research and therapy (McColl et al., 2008).
Alzheimer's Disease and Tau Phosphorylation
Research indicates that lithium reduces tau phosphorylation by inhibiting glycogen synthase kinase-3 (GSK-3), enhancing the binding of tau to microtubules and promoting microtubule assembly. This mechanism provides insights into the potential application of lithium in developing interventions for Alzheimer's disease (Hong et al., 1997).
Hematology
In the field of hematology, lithium has been investigated for its effects on neutrophilia and increased circulating CD34+ cells of marrow origin. Although definitive uses in hematology have not yet emerged, the evidence suggests potential therapeutic uses of lithium in neutropenia and bone marrow transplantation (Focosi et al., 2008).
Neurodegenerative Disorders
Lithium is regarded as a neuroprotective agent with potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Parkinson's disease. Its neuroprotective effects are attributed to modulation of neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function (Forlenza et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is not available, lithium salts in general are known to be mood stabilizers . They are used in the treatment of bipolar disorder, as they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .
Safety and Hazards
Propiedades
IUPAC Name |
lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4.Li/c1-7(2,5-9)8(3,12)4-6(10)11;/h9,12H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAFKSCIOIXPC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(CO)C(C)(CC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


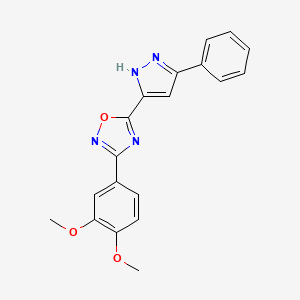
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
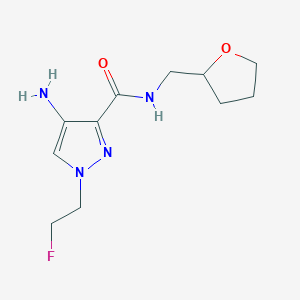
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
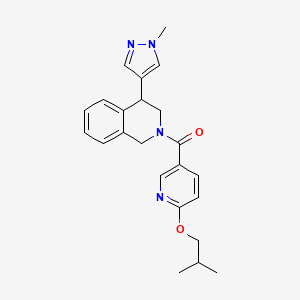
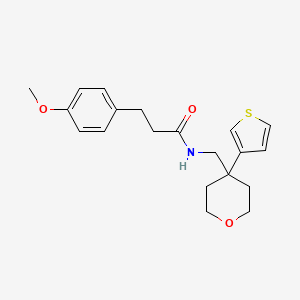

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)
